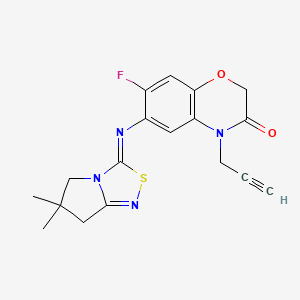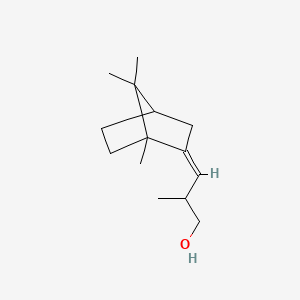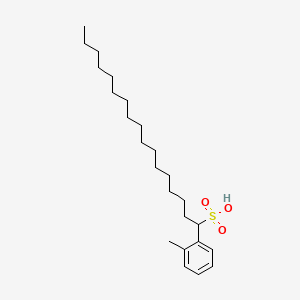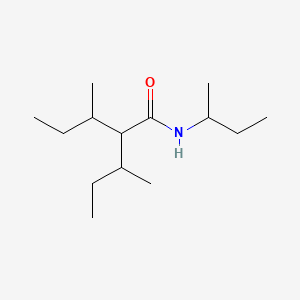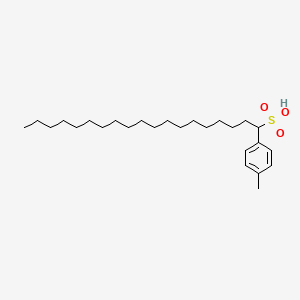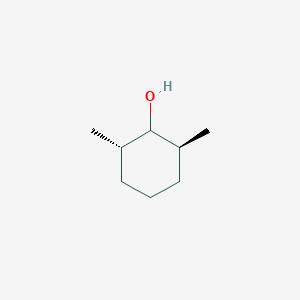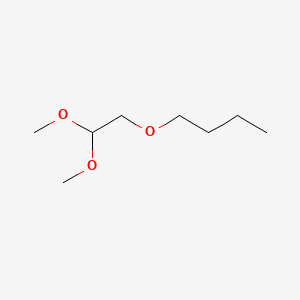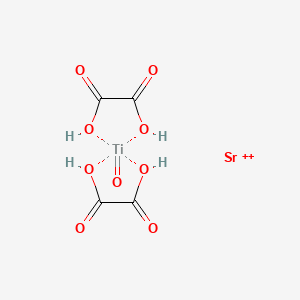
Strontium bis(oxalato(2-)-O,O')oxotitanate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) is a complex inorganic compound with the molecular formula C4O9TiSr
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) typically involves the reaction of strontium salts with oxalate and titanium sources under controlled conditions. One common method includes the following steps:
- Dissolving strontium chloride in water.
- Adding oxalic acid to the solution to form strontium oxalate.
- Introducing a titanium source, such as titanium tetrachloride, to the mixture.
- Adjusting the pH and temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium within the compound.
Substitution: The oxalate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.
Aplicaciones Científicas De Investigación
Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other titanium-based compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as catalysts and electronic components.
Mecanismo De Acción
The mechanism of action of Strontium bis[oxalato(2-)-O,O’]oxotitanate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the titanium and strontium ions, which can interact with various biological and chemical systems. The oxalate ligands also play a crucial role in stabilizing the compound and facilitating its interactions.
Comparación Con Compuestos Similares
Similar Compounds
Strontium oxalate: Similar in structure but lacks the titanium component.
Titanium oxalate: Contains titanium and oxalate but does not include strontium.
Calcium bis[oxalato(2-)-O,O’]oxotitanate(2-): Similar structure with calcium instead of strontium.
Propiedades
Número CAS |
14220-20-3 |
|---|---|
Fórmula molecular |
C4H4O9SrTi+2 |
Peso molecular |
331.56 g/mol |
Nombre IUPAC |
strontium;oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.O.Sr.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;;+2; |
Clave InChI |
ASAVFDLSNPIRHY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


